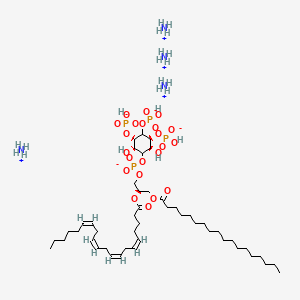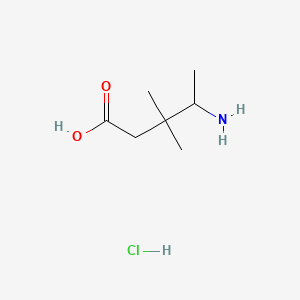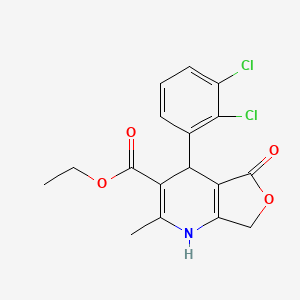
2-Methylfuran-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylfuran-d3 is a deuterium-labeled compound, specifically a stable isotope of 2-Methylfuran. It is used as a reference material in various scientific studies due to its unique properties. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylfuran-d3 can be synthesized through the deuteration of 2-Methylfuran. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as distillation and chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-Methylfuran-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylfuran-3-one and other oxidation products.
Reduction: Reduction reactions can convert it into 2-Methyltetrahydrofuran.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Various reagents like halogens and acids can be used for substitution reactions.
Major Products
Oxidation: 2-Methylfuran-3-one and other ketones.
Reduction: 2-Methyltetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
科学的研究の応用
2-Methylfuran-d3 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the pathways of furan derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of high-value chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Methylfuran-d3 involves its interaction with molecular targets through various pathways:
Oxidation Pathway: The compound undergoes low-temperature oxidation, forming peroxide radicals which further decompose into stable aldehydes and cyclic ketones.
Reduction Pathway: In reduction reactions, it is converted into 2-Methyltetrahydrofuran through hydrogenation.
Substitution Pathway: Substitution reactions involve the replacement of deuterium atoms with other functional groups, altering the compound’s properties.
類似化合物との比較
2-Methylfuran-d3 can be compared with other deuterated furans such as:
3-Methylfuran-d3: Similar in structure but with the deuterium atoms at different positions.
2,5-Dimethylfuran-d3: Contains additional methyl groups, leading to different chemical properties.
2-Ethylfuran-d3: Has an ethyl group instead of a methyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it an ideal reference material for various analytical techniques. Its stability and well-defined structure allow for precise studies in both academic and industrial research .
特性
分子式 |
C5H6O |
|---|---|
分子量 |
85.12 g/mol |
IUPAC名 |
2,3,4-trideuterio-5-methylfuran |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i2D,3D,4D |
InChIキー |
VQKFNUFAXTZWDK-NRUYWUNFSA-N |
異性体SMILES |
[2H]C1=C(OC(=C1[2H])C)[2H] |
正規SMILES |
CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
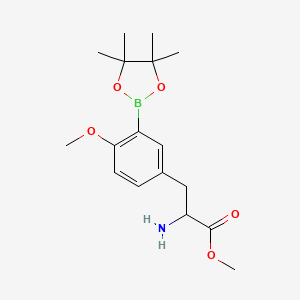
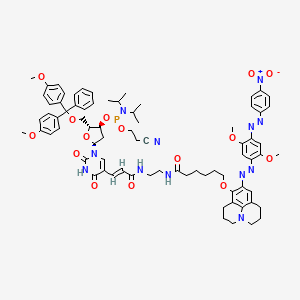
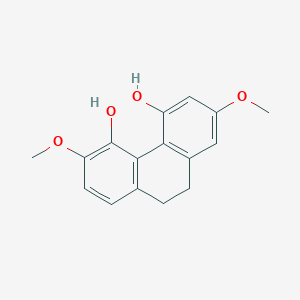
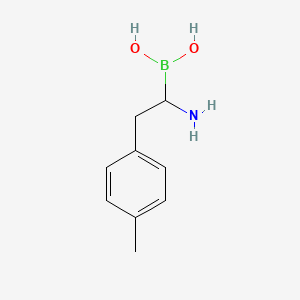

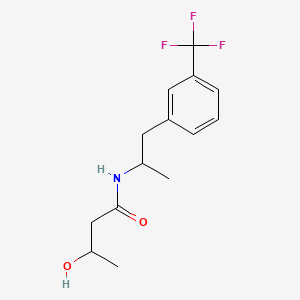
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)

